Ethyl 7,8-difluoro-4-hydroxy-2-naphthoate
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Overview
Description
Ethyl 7,8-difluoro-4-hydroxy-2-naphthoate is a chemical compound with the molecular formula C13H10F2O3 and a molecular weight of 252.21 g/mol . This compound is a derivative of naphthalene, characterized by the presence of two fluorine atoms and a hydroxyl group on the naphthalene ring, as well as an ethyl ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 7,8-difluoro-4-hydroxy-2-naphthoate typically involves the esterification of 7,8-difluoro-4-hydroxy-2-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 7,8-difluoro-4-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
Ethyl 7,8-difluoro-4-hydroxy-2-naphthoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7,8-difluoro-4-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The hydroxyl group and the fluorine atoms play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Ethyl 7,8-difluoro-4-hydroxy-2-naphthoate can be compared with other similar compounds such as:
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl group and are known for their biological activities.
Fluorinated quinolines: These compounds also contain fluorine atoms and have applications in medicine and agriculture.
Indole derivatives: These compounds have a similar aromatic structure and are studied for their biological potential.
This compound is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10F2O3 |
---|---|
Molecular Weight |
252.21 g/mol |
IUPAC Name |
ethyl 7,8-difluoro-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H10F2O3/c1-2-18-13(17)7-5-9-8(11(16)6-7)3-4-10(14)12(9)15/h3-6,16H,2H2,1H3 |
InChI Key |
PJLHZZODTGPFTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2F)F)C(=C1)O |
Origin of Product |
United States |
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